3-cyclohexyl-N-(4-hydroxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclohexyl-N-(4-hydroxyphenyl)propanamide is an organic compound with the molecular formula C15H21NO2 It is characterized by a cyclohexyl group attached to the nitrogen atom of a propanamide chain, with a hydroxyphenyl group attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-(4-hydroxyphenyl)propanamide typically involves the reaction of 4-hydroxybenzaldehyde with cyclohexylamine to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine, which is subsequently acylated with propanoyl chloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-(4-hydroxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-cyclohexyl-N-(4-hydroxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-(4-hydroxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the cyclohexyl group provides hydrophobic interactions that stabilize the compound within the binding pocket. These interactions can modulate the activity of the target enzyme or receptor, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)propanamide: Lacks the cyclohexyl group, resulting in different hydrophobic interactions.
N-(4-hydroxyphenyl)butanamide: Has a longer carbon chain, which may affect its binding affinity and biological activity.
N-(4-hydroxyphenyl)cyclohexanecarboxamide: Contains a cyclohexane carboxamide group instead of a propanamide group, leading to different chemical properties.
Uniqueness
3-cyclohexyl-N-(4-hydroxyphenyl)propanamide is unique due to the presence of both a cyclohexyl group and a hydroxyphenyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-cyclohexyl-N-(4-hydroxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c17-14-9-7-13(8-10-14)16-15(18)11-6-12-4-2-1-3-5-12/h7-10,12,17H,1-6,11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALMPXAKFKPMSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.